2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
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Description
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Aroylnicotinonitriles
The synthesis of aroylnicotinonitriles, including derivatives that may be structurally similar to the compound of interest, has been explored for their potential in creating complex molecular structures. For instance, the synthesis of 3-aroylnicotinonitriles from aroylketene dithioacetals demonstrates the versatility of these compounds in organic synthesis, providing pathways to a wide range of nicotinonitriles with potential applications in material science and as intermediates in pharmaceutical synthesis (E. R. Anabha et al., 2007).
Transparent Aromatic Polyimides
Research into the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), indicates the potential of sulfur-containing compounds in the development of materials with high refractive indices and good thermomechanical stabilities. This suggests that related sulfur-containing nicotinonitriles could find applications in the creation of advanced polymeric materials (P. Tapaswi et al., 2015).
Chemical Transformations and Catalysis
Palladium-Catalyzed Borylation
The palladium-catalyzed borylation of aryl sulfoniums, including those derived from aryl sulfides, showcases the reactivity of sulfur-containing compounds in facilitating bond formation under mild conditions. This has implications for the synthesis of arylboronate esters from aryl sulfides, suggesting that similar strategies could be applied to the functionalization and derivatization of compounds like 2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile (H. Minami et al., 2018).
Antiprotozoal Activity
Synthesis and Antiprotozoal Activity of Aza-Analogues
The synthesis of aza-analogues of furamidine from nicotinonitrile precursors, including the evaluation of their activity against Trypanosoma and Plasmodium falciparum, highlights the pharmaceutical relevance of nicotinonitrile derivatives. This research area demonstrates the potential of nicotinonitrile-based compounds in the development of new therapeutic agents (M. Ismail et al., 2003).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25ClN2S/c1-22-3-7-24(8-4-22)11-15-27-19-29(18-14-25-9-5-23(2)6-10-25)34-31(30(27)20-33)35-21-26-12-16-28(32)17-13-26/h3-19H,21H2,1-2H3/b15-11-,18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVCHFWYSXFTTJ-VMGXVOIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C=CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)Cl)/C=C/C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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